

# Independent Verification of Published Data on the KAT6A/B Inhibitor PF-07248144

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KAT681    |           |
| Cat. No.:            | B15621850 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-in-class KAT6A/B inhibitor, PF-07248144, with alternative therapeutic options for hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer (mBC). The information is compiled from publicly available clinical trial data and publications to support independent verification and further research.

#### **Mechanism of Action and Rationale**

PF-07248144 is a selective, catalytic inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in regulating gene transcription by acetylating histone H3 at lysine 23 (H3K23Ac), leading to a more relaxed chromatin state that facilitates gene expression.[4][5] In certain cancers, including an estimated 10-15% of ER+ breast cancers, the activity of KAT6A/B is dysregulated, contributing to tumor cell growth and proliferation.[1][6][7] By inhibiting KAT6A/B, PF-07248144 is designed to suppress this abnormal gene activity, thereby inhibiting cancer growth.[2][8] Preclinical studies have shown that KAT6A/B inhibition can suppress the expression of the estrogen receptor (ER), suggesting a mechanism to overcome resistance to endocrine therapies.[1]

## Signaling Pathway of KAT6A/B Inhibition

The following diagram illustrates the proposed mechanism of action for PF-07248144.





Click to download full resolution via product page

Caption: Mechanism of PF-07248144 action.

#### Clinical Performance of PF-07248144

PF-07248144 has been evaluated in a Phase 1 clinical trial (NCT04606446) as both a monotherapy and in combination with fulvestrant in patients with heavily pretreated ER+/HER2-mBC, many of whom had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[3][9][10]

#### **Efficacy Data**

The following tables summarize the key efficacy findings from the Phase 1 study of PF-07248144.

Table 1: Efficacy of PF-07248144 in ER+/HER2- Metastatic Breast Cancer



| Treatmen<br>t Arm                                     | Dose    | Number<br>of<br>Patients<br>(n) | Objective<br>Respons<br>e Rate<br>(ORR)<br>(95% CI) | Clinical<br>Benefit<br>Rate<br>(CBR)<br>(95% CI) | Median<br>Progressi<br>on-Free<br>Survival<br>(mPFS)<br>(95% CI) | Median Duration of Response (mDOR) (95% CI) |
|-------------------------------------------------------|---------|---------------------------------|-----------------------------------------------------|--------------------------------------------------|------------------------------------------------------------------|---------------------------------------------|
| PF-<br>07248144<br>Monothera<br>py                    | 5 mg QD | 35                              | 11.4%<br>(3.2-26.7)                                 | 31.4%<br>(16.9-49.3)                             | -                                                                | 12.0<br>months<br>(7.4-NE)                  |
| PF-<br>07248144<br>+<br>Fulvestrant                   | 5 mg QD | 43                              | 37.2%<br>(23.0-53.3)                                | 55.8%<br>(39.9-70.9)                             | 10.7<br>months<br>(5.3-13.8)                                     | 15.8<br>months<br>(9.2-NE)                  |
| PF-<br>07248144<br>+<br>Fulvestrant                   | 1 mg QD | 29                              | 24.1%<br>(10.3-43.5)                                | 37.9%<br>(20.7-57.7)                             | 3.6 months<br>(1.8-5.6)                                          | 4.6 months<br>(3.4-NE)                      |
| Data as of various cutoff dates in 2023 and 2024.[10] |         |                                 |                                                     |                                                  |                                                                  |                                             |
| NE = Not<br>Estimable                                 | _       |                                 |                                                     |                                                  |                                                                  |                                             |

## **Safety and Tolerability**

The most common treatment-related adverse events (TRAEs) are detailed below.

Table 2: Common Treatment-Related Adverse Events (TRAEs) for PF-07248144 (Any Grade)



| Adverse Event                                                                                                                                                | PF-07248144 + Fulvestrant (5 mg)<br>Frequency |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|
| Dysgeusia                                                                                                                                                    | 83.7%                                         |
| Neutropenia                                                                                                                                                  | 65.1%                                         |
| Anemia                                                                                                                                                       | 44.2%                                         |
| Grade 3 or higher TRAEs were reported in 62.8% of patients. The most frequent Grade ≥3 TRAE was neutropenia. No febrile neutropenia was observed.[1][11][12] |                                               |

### **Comparison with Alternative Therapies**

The current standard of care for patients with HR+/HER2- mBC who have progressed on endocrine therapy, with or without a CDK4/6 inhibitor, includes combinations such as everolimus with either exemestane or fulvestrant. These regimens are also being used as comparators in the ongoing Phase 3 KATSIS-1 trial of PF-07248144.[13]

### **Efficacy of Comparator Regimens**

The following table summarizes the efficacy of everolimus-based combinations from key clinical trials.

Table 3: Efficacy of Everolimus-Based Combinations in HR+/HER2- Metastatic Breast Cancer



| Treatment<br>Arm                                                                    | Trial               | Patient<br>Population                                    | Number of<br>Patients (n) | Median Progressio n-Free Survival (mPFS) (95% CI)    | Objective<br>Response<br>Rate (ORR)<br>(95% CI) |
|-------------------------------------------------------------------------------------|---------------------|----------------------------------------------------------|---------------------------|------------------------------------------------------|-------------------------------------------------|
| Everolimus +<br>Exemestane                                                          | BOLERO-2            | Postmenopau<br>sal,<br>progressed<br>on NSAI             | 485                       | 7.8 months vs 3.2 months with placebo + exemestane   | -                                               |
| Everolimus +<br>Exemestane                                                          | 4EVER               | Postmenopau<br>sal,<br>progressed<br>on or after<br>NSAI | 299                       | 5.6 months<br>(5.4-6.0)                              | 8.9% (5.8-<br>12.9)                             |
| Everolimus +<br>Exemestane                                                          | Real-world<br>study | Progressed<br>on CDK4/6i<br>and<br>chemotherap<br>y      | 70                        | 6.6 months                                           | 57.1%<br>(Partial<br>Response)                  |
| Everolimus +<br>Fulvestrant                                                         | PrECOG<br>0102      | Postmenopau<br>sal, resistant<br>to AI therapy           | 65<br>(everolimus<br>arm) | 10.4 months vs 5.1 months with placebo + fulvestrant | 18.2%                                           |
| NSAI = Non-<br>steroidal<br>aromatase<br>inhibitor; AI =<br>Aromatase<br>inhibitor. |                     |                                                          |                           |                                                      |                                                 |
| [14][15][16]<br>[17][18]                                                            | _                   |                                                          |                           |                                                      |                                                 |



#### **Safety Profile of Comparator Regimens**

Table 4: Common Grade 3 Adverse Events for Everolimus-Based Combinations

| Adverse Event                         | Everolimus + Fulvestrant<br>(PrECOG 0102) | Everolimus + Exemestane<br>(4EVER) |
|---------------------------------------|-------------------------------------------|------------------------------------|
| Stomatitis                            | 9%                                        | 8.4%                               |
| Pneumonitis                           | 6%                                        | -                                  |
| Fatigue                               | 5%                                        | -                                  |
| Hyperglycemia                         | 6%                                        | -                                  |
| General physical health deterioration | -                                         | 6.7%                               |
| Dyspnea                               | -                                         | 4.7%                               |
| Anemia                                | -                                         | 4.3%                               |
| [14][16]                              |                                           |                                    |

#### **Experimental Protocols**

The data for PF-07248144 is derived from the Phase 1, open-label, multicenter study (NCT04606446).

- Study Design: The study included a dose-escalation part (Part 1A monotherapy, Part 1B combination) and a dose-expansion part.[9]
- Patient Population: Patients had locally advanced or metastatic ER+/HER2- breast cancer, castration-resistant prostate cancer, or non-small cell lung cancer that was resistant or intolerant to standard therapy (Part 1A), or metastatic ER+/HER2- breast cancer with progression after at least one line of CDK4/6 inhibitor and endocrine therapy (Part 1B and expansion).[9][10]
- Treatment Administration: PF-07248144 was administered orally once daily in 28-day cycles.
   In the combination arms, fulvestrant was administered at a dose of 500 mg.[9]



Objectives: The primary objectives were to assess the safety and tolerability of PF-07248144
and to determine the recommended dose for expansion. Secondary objectives included
evaluating pharmacokinetics and antitumor activity based on RECIST 1.1.[19]

#### **Clinical Trial Workflow**

The following diagram outlines the general workflow of the Phase 1 clinical trial for PF-07248144.



Click to download full resolution via product page



Caption: Phase 1 trial workflow for PF-07248144.

#### Conclusion

The KAT6A/B inhibitor PF-07248144 has demonstrated promising antitumor activity and a manageable safety profile in heavily pretreated patients with ER+/HER2- metastatic breast cancer.[9][12] The combination of PF-07248144 with fulvestrant, in particular, has shown a notable objective response rate and progression-free survival in a patient population with high unmet need.[11] The ongoing Phase 3 KATSIS-1 trial will be critical in further defining the role of this novel agent in comparison to existing standard-of-care regimens. The primary adverse events of dysgeusia and neutropenia require careful management.[1][12] Continued research and data from pivotal trials will be essential to fully establish the clinical value of KAT6A/B inhibition in this setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. oncologyone.com.au [oncologyone.com.au]
- 7. KAT6 | Insilico Medicine [insilico.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]







- 12. aacrjournals.org [aacrjournals.org]
- 13. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Single-Center Real World Study of Everolimus and Exemestane in HR+/HER2-Metastatic Breast Cancer Following CDK4/6 Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of everolimus plus exemestane in postmenopausal women with hormone receptor-positive, human epidermal growth factor receptor 2-negative locally advanced or metastatic breast cancer: Results of the single-arm, phase IIIB 4EVER trial -PMC [pmc.ncbi.nlm.nih.gov]
- 17. Everolimus Added to Fulvestrant Improved Outcomes for Postmenopausal Women with HR-Positive Breast Cancer [theoncologynurse.com]
- 18. mdpi.com [mdpi.com]
- 19. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Independent Verification of Published Data on the KAT6A/B Inhibitor PF-07248144]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621850#independent-verification-of-published-kat681-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com